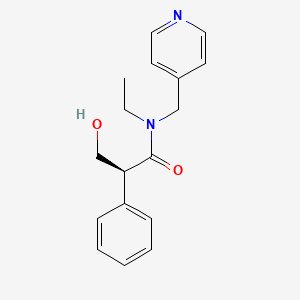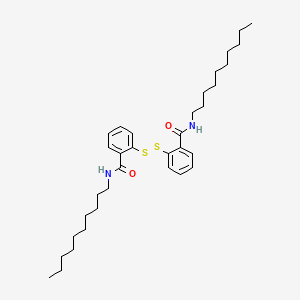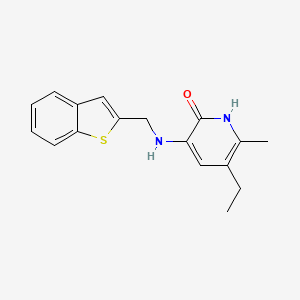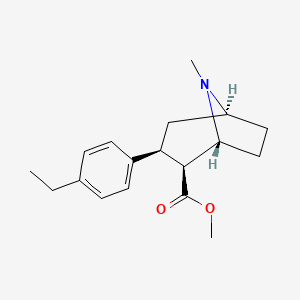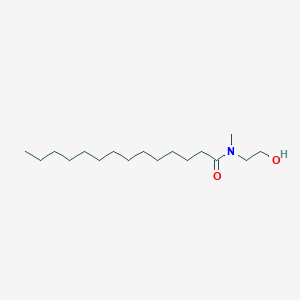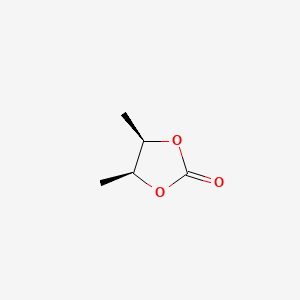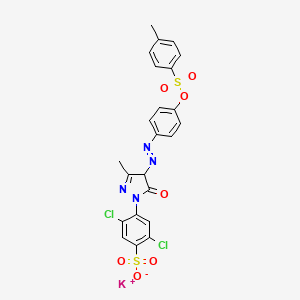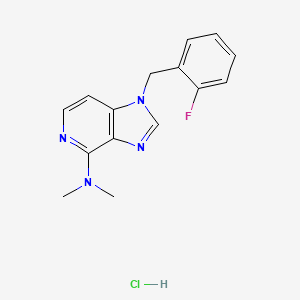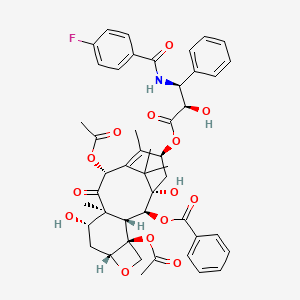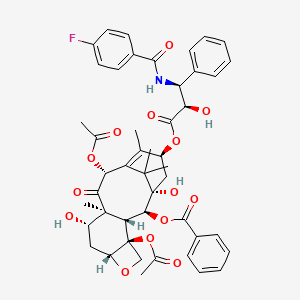
4-Fluoropaclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropaclitaxel is a fluorinated derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is being developed as a positron emission tomography (PET) agent to noninvasively study P-glycoprotein function and multidrug resistance in tumors and normal tissues . The addition of a fluorine atom enhances its properties, making it a valuable tool in both research and clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropaclitaxel involves several steps. One method includes the use of acid chloride, which provides a higher yield but requires careful handling. Another method involves the use of cyanophosphonate, which reduces the number of steps to three and avoids issues related to volatility and lability of acid chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation of nanoparticle albumin-bound paclitaxel with high drug loading has been explored. This method involves dissolving paclitaxel and polyethylene glycol in ethanol, evaporating the solvent, and mixing the resulting liquid with human serum albumin powders. The mixture is then added to phosphate-buffered saline and subjected to ultrasound to form nanoparticles .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropaclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various fluorinated derivatives of paclitaxel, which can be used for different research and clinical purposes .
Scientific Research Applications
4-Fluoropaclitaxel has a wide range of scientific research applications. It is primarily used in the field of oncology to study multidrug resistance in tumors. The compound is also used in PET imaging to assess the function of P-glycoprotein, a protein involved in drug resistance . Additionally, it has applications in the development of targeted drug delivery systems and nanomedicine for cancer therapy .
Mechanism of Action
The mechanism of action of 4-Fluoropaclitaxel is similar to that of paclitaxel. It interferes with the normal function of microtubule growth by hyper-stabilizing their structure, which prevents the cell from using its cytoskeleton in a flexible manner. This leads to the inhibition of cell division and ultimately induces cell death . The compound targets β-tubulin and is involved in pathways related to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
4-Fluoropaclitaxel is unique due to the addition of a fluorine atom, which enhances its properties for PET imaging and studying drug resistance. Similar compounds include paclitaxel, docetaxel, and cabazitaxel. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
List of Similar Compounds:- Paclitaxel
- Docetaxel
- Cabazitaxel
Conclusion
This compound is a valuable compound in the field of oncology and medical research. Its unique properties make it an essential tool for studying multidrug resistance and developing advanced therapeutic methods for cancer treatment. The compound’s synthesis, chemical reactions, and applications highlight its significance in both research and clinical settings.
Properties
CAS No. |
148548-30-5 |
|---|---|
Molecular Formula |
C47H50FNO14 |
Molecular Weight |
871.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-fluorobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50FNO14/c1-24-31(61-43(57)36(53)35(27-13-9-7-10-14-27)49-41(55)28-17-19-30(48)20-18-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)51)39(54)37(60-25(2)50)34(24)44(47,4)5/h7-20,31-33,35-38,40,52-53,58H,21-23H2,1-6H3,(H,49,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI Key |
ZWDPMBMJMPIWMJ-MZXODVADSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)F)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
